1-(4-Hydroxyphényl)-3-(2,3,4-triméthoxyphényl)-2-propén-1-one

Vue d'ensemble

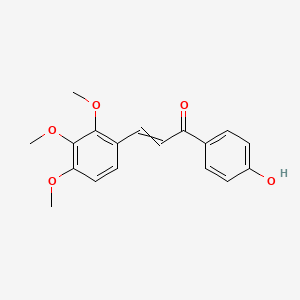

Description

1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one is a complex organic compound characterized by its phenolic and methoxy groups

Applications De Recherche Scientifique

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one typically involves the condensation of 4-hydroxybenzaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding dihydroxy derivative.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃) and bromine (Br₂).

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted phenyl derivatives.

Mécanisme D'action

The mechanism by which 1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one exerts its effects involves interactions with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. Additionally, the methoxy groups can modulate the compound's solubility and permeability, affecting its bioavailability.

Comparaison Avec Des Composés Similaires

1-(4-Hydroxyphenyl)ethanone (Piceol): Similar phenolic structure but lacks the trimethoxyphenyl group.

2,3,4-Trimethoxybenzaldehyde: Similar methoxy groups but lacks the phenolic hydroxyl group.

Activité Biologique

1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one, also known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and multiple methoxy groups that enhance its pharmacological properties. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.

The chemical formula of 1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one is , with a molecular weight of 314.33 g/mol. The compound has a melting point between 155.00°C and 156.00°C, indicating its stability under standard laboratory conditions .

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.33 g/mol |

| Melting Point | 155.00°C - 156.00°C |

Anticancer Activity

Research has shown that chalcones exhibit significant anticancer properties through various mechanisms:

- Mechanism of Action : Chalcones can induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways and modulating cell cycle regulators. For instance, studies have demonstrated that 1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)-2-propen-1-one effectively inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells .

- Case Study : In a study involving chronic lymphocytic leukemia (CLL) cell lines (HG-3 and PGA-1), the compound exhibited IC50 values ranging from 0.17 to 2.69 µM, indicating potent antiproliferative effects. The pro-apoptotic activity was confirmed with low toxicity observed in healthy donor cells .

Antimicrobial Activity

Chalcones have also been recognized for their antimicrobial properties:

- Bacterial Inhibition : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .

- Biofilm Inhibition : A study highlighted that chalcone derivatives could inhibit biofilm formation in Streptococcus mutans, a bacterium implicated in dental caries. The most active derivatives achieved over 95% biofilm inhibition without significantly affecting bacterial growth .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory potential of the compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes:

- Cytokine Modulation : Research indicates that chalcones can modulate the expression of key inflammatory cytokines such as IL-6 and TNF-alpha, thereby reducing inflammation in various models .

- Antioxidant Activity : The presence of multiple methoxy groups enhances the antioxidant capacity of this compound, allowing it to scavenge free radicals effectively and reduce oxidative stress in cellular systems.

Propriétés

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADNGYLQKAGRJN-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.